5-Bromo-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bromopyrimidine Intermediate: This step involves the bromination of pyrimidine to obtain 5-bromopyrimidine.
Attachment of the Piperidine Ring: The bromopyrimidine intermediate is then reacted with piperidine under specific conditions to form the piperidinyl-substituted bromopyrimidine.
Formation of the Thiadiazole Ring: The final step involves the cyclization reaction to form the thiadiazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The formation of the thiadiazole ring is an example of a cyclization reaction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
5-Bromo-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine and thiadiazole rings may contribute to the compound’s overall stability and reactivity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: Shares the bromine substitution but lacks the piperidine and thiadiazole rings.
5-Bromopyrimidine: Similar to the bromopyrimidine moiety but without additional functional groups.
5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of 5-Bromo-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
5-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5OS/c1-9-17-13(21-18-9)19-4-2-3-10(7-19)8-20-12-15-5-11(14)6-16-12/h5-6,10H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGCDKMNEWSLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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